molecular formula C6H11NO3 B13583239 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol

2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol

Cat. No.: B13583239
M. Wt: 145.16 g/mol
InChI Key: VNBKWGFFPMSTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol is a high-purity chemical compound supplied for research and development purposes. This bicyclic scaffold, with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol, features a unique structure combining oxygen and nitrogen heteroatoms in a rigid [2.2.2] bicyclic ring system, along with two hydroxyl groups . This specific stereochemistry and functional group arrangement make it a valuable synthon for synthetic organic chemistry and medicinal chemistry research. The compound is recognized by 2247102-21-0 . As a key intermediate, it holds significant potential for the exploration of novel pharmacologically active molecules and the synthesis of complex organic targets. Researchers can leverage this versatile building block to develop new compounds for various experimental applications. This product is intended for research purposes only and is not intended for human or animal use . Researchers should handle this material with appropriate precautions and refer to the safety data sheet prior to use.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]octane-5,6-diol

InChI

InChI=1S/C6H11NO3/c8-5-3-1-2-4(6(5)9)10-7-3/h3-9H,1-2H2

InChI Key

VNBKWGFFPMSTQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1NO2)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of Schiff bases with secondary amides of acetoacetic acid . The reaction proceeds through a series of steps, including the formation of intermediates and subsequent cyclization to yield the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as preparative HPLC can be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield dicarbonyl compounds, while reduction reactions can produce alcohol derivatives .

Scientific Research Applications

Core Applications

  • Medicinal Chemistry : The azabicyclo framework is known for its potential as a scaffold in developing pharmacologically active agents. Derivatives of bicyclic compounds can act on various biological targets, including receptors involved in neurological functions and pain modulation.
  • Organic Synthesis : 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol is a versatile building block for synthesizing various biologically active compounds.

Biological Activities and Interactions

Research indicates that compounds within the bicyclic family exhibit significant biological activities, particularly in drug discovery contexts. Interaction studies often utilize techniques such as radiolabeled binding assays or surface plasmon resonance to evaluate the compound's interactions with receptors and enzymes relevant to pharmacological activity. These findings contribute to understanding how structural modifications affect biological efficacy.

Structural Comparisons

Various compounds share structural similarities with this compound, each with unique structural features and activities:

Compound NameStructural FeaturesUnique Aspects
3-Azabicyclo[3.3.1]nonaneContains nitrogen in a different ringOften exhibits different biological activities
4-Oxa-3-azabicyclo[3.3.1]nonaneAdditional oxygen heteroatomPotentially different reactivity profiles
1-Azabicyclo[4.4.0]decaneLarger bicyclic systemDifferent pharmacological properties
5-Hydroxy-3-azabicyclo[3.3.0]octaneHydroxyl group additionMay enhance solubility and bioavailability

Mechanism of Action

The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol to related bicyclic and tricyclic compounds, focusing on molecular structure, functional groups, and biological relevance.

Structural and Functional Group Comparisons
Compound Name Core Structure Heteroatoms/Functional Groups Key Differences Reference
This compound Bicyclo[2.2.2]octane 1 O, 1 N; diol at C5 and C6 Baseline for comparison
(−)-4-Benzoyloxymethyl-3,8-dioxatricyclo[5.1.0.0²⁴]octane-5,6-diol 6-acetate Tricyclo[5.1.0.0²⁴]octane 2 O (3,8-dioxa); benzoyloxy and acetate groups Tricyclic system; additional ester groups
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride Bicyclo[2.2.2]octane 1 N; ketone (3-oxo) and carboxylic acid Oxo and carboxyl groups replace diol
Exo-2-azabicyclo[2.2.2]octan-5-ol hydrochloride Bicyclo[2.2.2]octane 1 N; single hydroxyl at C5 Fewer hydroxyl groups
Bicyclo[3.2.0]heptane derivatives (e.g., penicillin precursors) Bicyclo[3.2.0]heptane 1 S (thia), 1 N; β-lactam and carboxyl groups Larger ring; sulfur inclusion

Key Observations :

  • Functional Groups : The 3-oxo and carboxylic acid groups in increase electrophilicity and acidity compared to the diol, which may alter solubility and reactivity .
  • Heteroatom Variations : Sulfur-containing bicyclo[3.2.0]heptane derivatives () are critical in β-lactam antibiotics, highlighting how heteroatom choice dictates pharmacological activity .
Physicochemical Properties
  • Solubility : The diol groups in this compound likely improve water solubility compared to the lipophilic benzoyloxy and acetate groups in the tricyclic compound .
  • Stability : The absence of ester or ketone groups in the parent compound may enhance stability under acidic or basic conditions relative to and .

Q & A

Q. Table 1: Comparative Reactivity of Substituents in Bicyclic Analogs

Substituent (R)Reaction Yield (%)Bioactivity (IC₅₀, µM)Reference
4-MeO-Ph7812.3 (Enzyme X)
2-Thienyl658.9 (Enzyme X)
CF₃CO-8215.6 (Cell Model Y)

Q. Table 2: Stability Profile in Simulated Physiological Conditions

ConditionHalf-life (h)Major Degradation ProductReference
pH 1.2 (37°C)4.2Oxidized diol
pH 7.4 (37°C)18.7Hydrolyzed oxa-aza bridge

Key Methodological Insights

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, critical for pharmacokinetic studies .
  • Contradiction Resolution : Cross-validate synthetic protocols with independent labs and share raw spectral data (e.g., via Figshare) to address reproducibility issues .
  • Advanced Characterization : Synchrotron-based X-ray diffraction resolves ambiguous electron density maps in complex bicyclic structures .

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